![molecular formula C12H19NO3 B3016888 Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate CAS No. 2305185-32-2](/img/structure/B3016888.png)
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is a compound that falls within the category of tert-butyl carbamates, which are known for their utility in organic synthesis as intermediates. These compounds often serve as protected forms of amines or as versatile building blocks for constructing more complex molecules. The tert-butyl group is commonly used in chemistry due to its ability to protect functional groups during reactions and its ease of removal when the protection is no longer needed.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, efficient synthetic routes to tert-butyl carbamates with different structural features, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been described, highlighting the versatility of these compounds . The gold(I)-catalyzed transformation of N-(hex-5-enynyl) tert-butyloxycarbamates is another example, demonstrating the use of metal catalysis in the synthesis of bicyclic carbamates . Enantioselective synthesis methods have also been developed, such as the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a carbamate group attached to a tert-butyl moiety. The structural diversity of these compounds is evident in the literature, with examples such as a carbocyclic analogue of a protected β-D-2-deoxyribosylamine, which is a key intermediate for the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides . The molecular structures of these compounds can be complex, with various substituents and functional groups that can participate in further chemical transformations.
Chemical Reactions Analysis
Tert-butyl carbamates are involved in a variety of chemical reactions. They can act as nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines . The presence of different functional groups on the tert-butyl carbamate framework allows for selective derivatization, as seen in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Cycloaddition reactions, such as the gold(I)-catalyzed [4+2] cycloaddition, are also applicable to these compounds . The versatility of tert-butyl carbamates is further demonstrated by their use in photochemical ring contraction reactions to produce cyclopropanone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These compounds typically exhibit good stability and can be isolated and purified using standard techniques. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the carbamate. The presence of other functional groups, such as hydroxyl or amino groups, can introduce additional properties like hydrogen bonding capability, as seen in the layered structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates . The enantiopure forms of tert-butyl carbamates, such as tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, are particularly important in asymmetric synthesis and pharmaceutical applications10.
Applications De Recherche Scientifique
Synthesis and Molecular Structures
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is crucial in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its use as an intermediate in the enantioselective synthesis of these compounds. Its crystal structure confirms its utility in this context (Ober, Marsch, Harms, & Carell, 2004).
The compound also finds application in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan. This process highlights its versatility in chemical reactions, particularly in the context of amine and carbamate chemistry (Padwa, Brodney, & Lynch, 2003).
As a Key Intermediate
It serves as an essential intermediate in the synthesis of potent CCR2 antagonists. This is evident from the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, where it plays a crucial role (Campbell et al., 2009).
The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from its ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt showcases its utility in creating complex molecular structures, such as cyclic amino acid esters (Moriguchi et al., 2014).
Applications in Synthesis of Derivatives
The compound is used in the synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate via asymmetric Mannich reaction. This highlights its role in the creation of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
In the synthesis of protected amines and derivatives, its application is further evidenced. This involves processes like regioisomeric triazolines and aziridine formations (Nativi, Reymond, & Vogel, 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMKFUNPSCZRAT-IWSPIJDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC1CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-1-[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3016806.png)
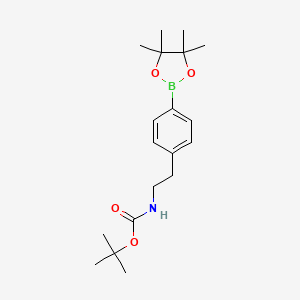
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)
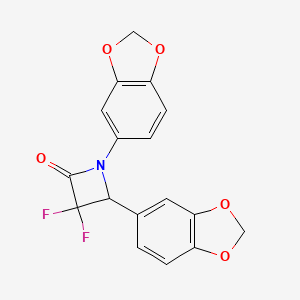

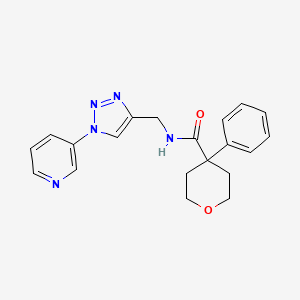
![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)
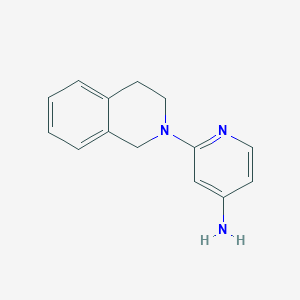
![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B3016822.png)
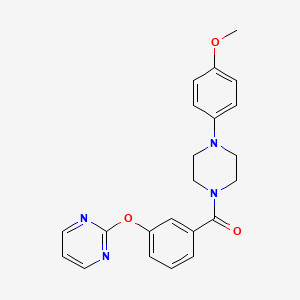
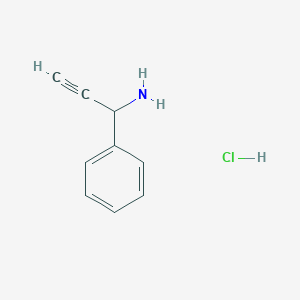

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)